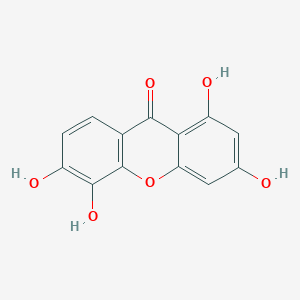

1,3,5,6-Tetrahydroxyxanthone

Descripción

Conventional Plant Material Extraction and Isolation

The isolation of 1,3,5,6-Tetrahydroxyxanthone from plant materials typically involves conventional extraction methods that leverage the compound's physicochemical properties. These methods often require the use of organic solvents and can be time-consuming nih.gov.

Commonly employed techniques for extracting xanthones from plant sources include maceration, percolation, and reflux extraction nih.gov. The general process begins with the collection and drying of the plant material, which is then ground into a fine powder to increase the surface area for extraction.

A solvent or a mixture of solvents with varying polarities is then used to extract the desired compounds. For instance, a new xanthone (B1684191) glycoside, this compound-C-4-β-d-glucopyranoside, was isolated from the methanol (B129727) extract of Mangifera indica leaves nih.gov. The choice of solvent is crucial for efficient extraction.

Following extraction, the crude extract is subjected to various chromatographic techniques for the separation and purification of individual compounds. Column chromatography using silica (B1680970) gel is a widely used method for the initial separation of xanthones researchgate.net. Further purification can be achieved using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) researchgate.net. The final step involves the structural elucidation of the isolated compound using spectroscopic methods such as UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net.

| Plant Source | Extraction Method | Isolation Technique | Reference |

| Mangifera indica leaves | Methanol extraction | Column chromatography, TLC, HPLC | nih.gov |

| Hypericum androsaemum, Centaurium erythraea | Not specified in detail | Biosynthesis pathway analysis | nih.gov |

| General Plant Sources | Maceration, Percolation, Reflux | Column chromatography, TLC, HPLC | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5,6-tetrahydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBJWKUMKKCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420484 | |

| Record name | 1,3,5,6-tetrahydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5084-31-1 | |

| Record name | 1,3,5,6-tetrahydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation from in Vitro Plant Cell and Tissue Cultures

Callus Cultures

Callus cultures, which are masses of undifferentiated plant cells, can be induced to produce specific secondary metabolites. While direct evidence for the isolation of this compound from callus cultures is not extensively detailed in the provided context, the isolation of related xanthone (B1684191) glucosides from cell suspension cultures of Hypericum patulum has been reported. This marks the first instance of isolating this compound glucosides from such cultures, suggesting the potential for producing the aglycone form as well nih.gov.

Biosynthesis of 1,3,5,6 Tetrahydroxyxanthone in Biological Systems

Overview of Xanthone (B1684191) Biosynthetic Pathways in Plants

The formation of the xanthone scaffold is a multi-step process that merges two major biosynthetic routes: the shikimate pathway and the acetate-malonate pathway. mdpi.comresearchgate.netresearchgate.net This convergence leads to the creation of a key intermediate, which then undergoes cyclization to form the core xanthone structure. nih.govnih.gov Xanthones are a class of secondary metabolites found in various higher plant families, including Clusiaceae, Hypericaceae, and Gentianaceae. nih.govfrontiersin.org

Involvement of the Shikimate Pathway

The biosynthesis of xanthones in plants is fundamentally linked to the shikimate pathway, which connects carbohydrate metabolism to the production of aromatic compounds. mdpi.comfrontiersin.org This pathway provides the precursors for the B-ring of the xanthone molecule. mdpi.comnih.govfrontiersin.org The process begins with phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway), which enter the shikimate pathway to eventually form L-phenylalanine or other aromatic precursors. nih.govfrontiersin.org

Depending on the plant family, the pathway can proceed in two ways:

L-phenylalanine-dependent pathway: Observed in the Hypericaceae family, L-phenylalanine is converted into trans-cinnamic acid, which eventually leads to the formation of one of the aromatic rings of the benzophenone (B1666685) intermediate. nih.gov

L-phenylalanine-independent pathway: In families like Gentianaceae, the pathway originates from shikimate to produce 3-hydroxybenzoic acid, bypassing L-phenylalanine. nih.govfrontiersin.org This acid is then activated to 3-hydroxybenzoyl-CoA, a direct precursor for the subsequent condensation step. nih.govresearchgate.net

Contribution of the Acetate-Malonate Pathway

The A-ring of the xanthone structure is derived from the acetate-malonate pathway. mdpi.comresearchgate.netresearchgate.netchempedia.info This pathway utilizes acetyl-CoA and malonyl-CoA as its primary building blocks. slideshare.net In the biosynthesis of xanthones, three molecules of malonyl-CoA are condensed with a starter molecule derived from the shikimate pathway (e.g., 3-hydroxybenzoyl-CoA or benzoyl-CoA). researchgate.net This condensation reaction is a crucial step that unites the contributions of both pathways. chempedia.info

Formation of Key Benzophenone Intermediates

The convergence of the shikimate and acetate-malonate pathways results in the formation of a benzophenone skeleton. frontiersin.orgchempedia.info A central intermediate in the biosynthesis of most plant xanthones is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govnih.gov This molecule is formed through the condensation of the shikimate-derived precursor with three malonyl-CoA units, a reaction catalyzed by benzophenone synthase (BPS). frontiersin.orgchempedia.info

This key benzophenone intermediate then undergoes a regioselective intramolecular oxidative coupling, which is a critical cyclization step. nih.govnih.govfrontiersin.org This cyclization can occur in two different ways, leading to the formation of two primary xanthone core structures: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). mdpi.comfrontiersin.org These two compounds serve as the foundational precursors for a vast array of more complex xanthone derivatives found in nature. nih.govnih.gov

Enzymatic Mechanisms Leading to 1,3,5,6-Tetrahydroxyxanthone

The final steps in the biosynthesis of this compound involve specific enzymatic modifications of a pre-existing xanthone core. This process highlights the role of precursor molecules and highly specific enzymes that catalyze targeted reactions.

Role of 1,3,5-Trihydroxyxanthone (1,3,5-THX) as a Precursor

1,3,5-Trihydroxyxanthone (1,3,5-THX) is a pivotal intermediate that serves as the direct precursor for this compound. frontiersin.orgsemanticscholar.orgnih.gov Following its formation from the cyclization of the benzophenone intermediate, the 1,3,5-THX molecule is available for further modification by downstream enzymes. frontiersin.orgresearchgate.net This precursor-product relationship is a common theme in the biosynthesis of natural products, where a core scaffold is elaborated into a variety of structurally diverse compounds. The conversion of 1,3,5-THX is a key branching point that leads to the production of several other xanthone derivatives, depending on the enzymatic machinery present in the specific plant species. frontiersin.org

Characterization of Xanthone 6-Hydroxylase (X6H) and its Catalytic Function

The specific conversion of 1,3,5-trihydroxyxanthone to this compound is catalyzed by the enzyme xanthone 6-hydroxylase (X6H). frontiersin.orguniroma1.itnih.gov This enzyme facilitates the regioselective hydroxylation of the xanthone core at the C-6 position. frontiersin.orgnih.gov

Research has characterized X6H as a cytochrome P450-dependent monooxygenase. nih.govnih.gov Its catalytic activity is dependent on the presence of NADPH and molecular oxygen (O₂), which is typical for this class of enzymes. nih.govnih.gov Studies using microsomal fractions from cell cultures of Centaurium erythraea and Hypericum androsaemum have provided significant insights into the enzyme's function. nih.gov The enzyme from C. erythraea showed absolute specificity for 1,3,5-THX as its substrate. nih.gov This high degree of specificity ensures the precise formation of this compound in these plant systems. frontiersin.orgnih.gov

Table 1: Key Enzymes and Intermediates in the Biosynthesis of this compound

| Precursor/Intermediate | Enzyme | Product | Pathway Step |

|---|---|---|---|

| Shikimate-derived precursors + 3x Malonyl-CoA | Benzophenone Synthase (BPS) | 2,3′,4,6-Tetrahydroxybenzophenone | Formation of Benzophenone Intermediate |

| 2,3′,4,6-Tetrahydroxybenzophenone | Xanthone Synthase (CYP oxidase) | 1,3,5-Trihydroxyxanthone (1,3,5-THX) | Intramolecular Cyclization |

| 1,3,5-Trihydroxyxanthone (1,3,5-THX) | Xanthone 6-Hydroxylase (X6H) | This compound | C-6 Hydroxylation |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-Trihydroxyxanthone (1,3,5-THX) |

| 1,3,7-Trihydroxyxanthone (1,3,7-THX) |

| 2,3′,4,6-Tetrahydroxybenzophenone |

| 3-Hydroxybenzoic acid |

| 3-Hydroxybenzoyl-CoA |

| Acetyl-CoA |

| Benzoyl-CoA |

| Erythrose 4-phosphate |

| L-phenylalanine |

| Malonyl-CoA |

| Phosphoenolpyruvate |

Molecular and Biochemical Analysis of Related Biosynthetic Enzymes

The formation of this compound from its immediate precursor, 1,3,5-trihydroxyxanthone, is a critical hydroxylation step catalyzed by a specific class of enzymes. Research has identified these enzymes as cytochrome P450-dependent monooxygenases.

Xanthone 6-hydroxylase (X6H): A Key Cytochrome P450 Enzyme

The primary enzyme responsible for the conversion of 1,3,5-trihydroxyxanthone into this compound is Xanthone 6-hydroxylase (X6H). nih.gov This enzyme introduces a hydroxyl group at the C-6 position of the xanthone core. Biochemical analyses of microsomal fractions from cell cultures of Centaurium erythraea and Hypericum androsaemum have elucidated several key characteristics of X6H. nih.gov

The enzymatic reaction is dependent on the presence of NADPH and molecular oxygen (O₂), which is characteristic of cytochrome P450 monooxygenases. nih.gov Studies have shown that the enzyme's activity can be inhibited by carbon monoxide and other typical P450 inhibitors, further confirming its identity.

Substrate Specificity and Regioselectivity

Biochemical assays have revealed interesting differences in substrate specificity between X6H enzymes from different plant sources.

The enzyme from Centaurium erythraea demonstrates absolute specificity for 1,3,5-trihydroxyxanthone as its substrate.

In contrast, the X6H from Hypericum androsaemum cell cultures can also utilize the isomeric 1,3,7-trihydroxyxanthone, although it shows a preference for this substrate over 1,3,5-trihydroxyxanthone.

In both cases, the hydroxylation is highly regioselective, occurring specifically at the C-6 position of the xanthone backbone. nih.gov

Molecular Insights from Related P450s

While the specific gene encoding X6H has not been fully cloned and characterized, studies on other P450 enzymes involved in xanthone biosynthesis in Hypericum species provide valuable molecular insights. For instance, enzymes like HcCYP81AA1 and HpCYP81AA2 have been shown to be bifunctional, catalyzing both the 3'-hydroxylation of a benzophenone intermediate and its subsequent cyclization to form the trihydroxyxanthone core. researchgate.net

These related P450 enzymes possess conserved domains typical of this superfamily, including the heme-binding region (FxxGxRxCxG), the PER domain (PxRW), and the oxygen-binding domain (AGxDTT). nih.govresearchgate.net Analysis of their protein structures and substrate recognition sites has helped identify specific amino acid residues that likely determine the regioselectivity of the cyclization reaction. researchgate.net This knowledge provides a framework for understanding the molecular basis of the C-6 specific hydroxylation performed by X6H. The future cloning and expression of the X6H gene will allow for detailed site-directed mutagenesis studies to precisely map its active site and understand the mechanisms governing its strict regioselectivity. researchgate.netdntb.gov.ua

Table 1: Biochemical Properties of Xanthone 6-hydroxylase (X6H)

| Property | Description | Source Organisms | References |

|---|---|---|---|

| Enzyme Class | Cytochrome P450 monooxygenase | Centaurium erythraea, Hypericum androsaemum | nih.gov |

| Substrate | 1,3,5-Trihydroxyxanthone | C. erythraea, H. androsaemum | nih.gov |

| Product | This compound | C. erythraea, H. androsaemum | nih.gov |

| Cofactors | NADPH, O₂ | C. erythraea, H. androsaemum | nih.gov |

| Subcellular Location | Microsomal fraction (potentially Endoplasmic Reticulum) | C. erythraea, H. androsaemum | nih.gov |

| Inhibitors | Carbon monoxide, typical P450 inhibitors | C. erythraea, H. androsaemum | |

| Regioselectivity | Hydroxylation at C-6 position | C. erythraea, H. androsaemum | nih.gov |

| Substrate Specificity | Absolute for 1,3,5-THX in C. erythraea; broader in H. androsaemum | C. erythraea, H. androsaemum |

Regulation and Enhancement of this compound Biosynthesis

The production of this compound, like many plant secondary metabolites, is tightly regulated and can be enhanced using various biotechnological strategies, primarily through elicitation and potentially through metabolic engineering.

Elicitation Strategies

Elicitors are compounds that trigger defense responses in plants, often leading to an increased production of secondary metabolites. The application of elicitors to plant cell cultures is a common strategy to boost the yield of target compounds.

In cell cultures of Centaurium erythraea and Centaurium littorale, treatment with yeast extract has been shown to induce the accumulation of specific xanthones, such as 1,5-dihydroxy-3-methoxyxanthone. nih.govishs.org This demonstrates that the xanthone biosynthetic pathway is responsive to external elicitors. Similarly, in shoot cultures of Hoppea fastigiata, yeast extract was found to be a potent elicitor, leading to a 20-fold increase in the production of 1,3,5-trihydroxy-8-methoxyxanthone. researchgate.net Mechanistic studies in this case indicated that the elicitor treatment enhanced the activity of key enzymes in the shikimate pathway, thereby increasing the supply of precursors for xanthone biosynthesis. researchgate.net

Other elicitors, such as methyl jasmonate (MeJA) and chitosan, have also been investigated. However, their effects can be complex and species-dependent. For example, in one study on C. erythraea, MeJA and chitosan treatment actually led to a decrease in the yield of certain secoiridoids, indicating that not all elicitors will universally enhance all secondary metabolite pathways. researchgate.net In Hypericum perforatum, MeJA has been observed to have negative effects on biomass production, which could offset any gains in secondary metabolite concentration. areeo.ac.irareeo.ac.ir

Metabolic Engineering Approaches

Metabolic engineering represents a more targeted approach to enhancing the production of desired compounds. nih.govnih.gov This can involve the overexpression of rate-limiting enzymes in the biosynthetic pathway or the downregulation of competing pathways. nih.gov For the this compound pathway, a potential strategy would be the overexpression of the gene encoding Xanthone 6-hydroxylase (X6H), along with upstream enzymes like benzophenone synthase. researchgate.netnih.gov

While metabolic engineering has been successfully applied to increase the production of other natural products like flavonoids and terpenoids, its application specifically for enhancing this compound production is still in a nascent stage. nih.gov The successful cloning and characterization of the X6H gene are crucial prerequisites for developing effective metabolic engineering strategies. researchgate.net

Table 2: Elicitation Effects on Xanthone Biosynthesis in Related Plant Systems

| Elicitor | Plant System | Observed Effect | Target Compound(s) | References |

|---|---|---|---|---|

| Yeast Extract | Centaurium erythraea / C. littorale cell cultures | Induced accumulation | 1,5-Dihydroxy-3-methoxyxanthone | nih.govishs.org |

| Yeast Extract | Hoppea fastigiata shoot cultures | 20-fold increase in production | 1,3,5-Trihydroxy-8-methoxyxanthone | researchgate.net |

| Methyl Jasmonate | Centaurium erythraea in vitro cultures | Decreased yield of other metabolites | Secoiridoids (e.g., sweroside) | researchgate.net |

| Chitosan | Hypericum perforatum cell cultures | Enhanced production | Xanthones (general) | areeo.ac.ir |

Synthetic Chemistry and Derivatization of 1,3,5,6 Tetrahydroxyxanthone

Established Synthetic Routes to the 1,3,5,6-Tetrahydroxyxanthone Core

The construction of the tricyclic xanthone (B1684191) core is a fundamental step in accessing this compound. A prevalent and effective method involves the acid-catalyzed condensation of a substituted benzoic acid with a phenol (B47542) derivative, followed by cyclization.

One of the most common reagents used for this transformation is Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid. beilstein-archives.orgresearchgate.net This one-pot procedure typically involves the reaction of a suitably substituted salicylic (B10762653) acid derivative with a polyhydroxyphenol, such as 1,3,5-trihydroxybenzene or 3,5-dihydroxytoluene. beilstein-archives.orgnih.gov The reaction proceeds through an initial acylation of the electron-rich phenol, followed by an intramolecular cyclization via dehydration to form the xanthone ring system.

Another established route involves the reaction of a substituted 2-halobenzoic acid with a phenol in the presence of a catalyst, followed by cyclization. For instance, a two-step synthesis for the closely related 1,3,6,7-tetrahydroxyxanthone has been reported, which can be adapted for the 1,3,5,6-isomer. google.com This method involves the condensation of a substituted benzoic acid, such as 2-chloro-4,5-dimethoxybenzoic acid, with 1,3,5-trimethoxybenzene, catalyzed by agents like anhydrous aluminum chloride and phosphorus oxychloride. google.com The resulting tetramethoxyxanthone intermediate is then demethylated using reagents like hydrobromic acid in acetic acid to yield the final polyhydroxyxanthone. sci-hub.box

Table 1: Comparison of General Synthetic Routes to the Xanthone Core

| Route | Key Reagents | Precursors | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation/Cyclization | Eaton's Reagent (P₂O₅/MeSO₃H) | Substituted Salicylic Acid + Polyhydroxyphenol | One-pot synthesis; generally good yields. beilstein-archives.orgresearchgate.net |

| Condensation/Demethylation | AlCl₃/POCl₃, then HBr/AcOH | Substituted 2-Halobenzoic Acid + Polymethoxybenzene | Two-step process; allows for synthesis of specific isomers. google.comsci-hub.box |

Chemical Synthesis from Benzophenone (B1666685) Precursors

An alternative and historically significant strategy for xanthone synthesis is the intramolecular cyclization of 2,2'-dihydroxybenzophenone (B146640) derivatives. nih.gov This approach is considered a plausible biosynthetic pathway in plants. nih.gov The key step is the dehydration of a suitably substituted 2,2'-dihydroxybenzophenone, which leads to the formation of the central pyrone ring of the xanthone scaffold.

The synthesis of the benzophenone precursor itself is typically achieved via Friedel-Crafts acylation, where an activated benzoic acid or benzoyl chloride is reacted with a phenol. nih.gov For the synthesis of this compound, this would necessitate the cyclization of 2,2',4',6,6'-pentahydroxybenzophenone.

Modern variations of this method utilize microwave-assisted annulation to facilitate the cyclization. For example, the synthesis of 3,6-dihydroxyxanthone has been optimized from 2,2',4,4'-tetrahydroxy-benzophenone using a microwave-assisted, sodium acetate-catalyzed annulation, achieving high yields. sc.edu This suggests that similar microwave-assisted techniques could be applied to the synthesis of the this compound core from the corresponding polyhydroxybenzophenone precursor.

Biomimetic and Semisynthetic Approaches

Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory. In the context of xanthones, biosynthetic studies suggest that they can be formed through the dehydration of 2,2'-dihydroxybenzophenones. nih.gov Therefore, laboratory syntheses that utilize this cyclization pathway can be considered biomimetic. The hydrolysis of benzophenone O-glycosides, which are naturally occurring precursors, has been shown to lead directly to the formation of trihydroxyxanthones, providing strong evidence for this biosynthetic hypothesis. nih.gov

More complex biomimetic syntheses have been developed for dimeric xanthones, which involve the dimerization of monomeric xanthone units. For instance, the total synthesis of (±)-griffipavixanthone, a dimeric natural product, was achieved through a biomimetic [4+2] cycloaddition–cyclization cascade. nih.govscispace.com This reaction involves a prenylated tetrahydroxyxanthone monomer that undergoes dimerization promoted by Lewis or Brønsted acids. nih.govscispace.com While this example leads to a more complex structure, the underlying principles of mimicking natural cycloaddition pathways could potentially be adapted for the synthesis of the core this compound structure or its direct precursors.

Semisynthetic approaches typically involve the chemical modification of a readily available natural product. For example, α-mangostin, a well-known prenylated xanthone from the mangosteen fruit, has been used as a starting point for the design and synthesis of various 1,3,6,7-tetrahydroxyxanthone derivatives. nih.gov Such approaches leverage the complex core structure provided by nature, allowing chemists to focus on introducing specific functional groups to modulate activity.

Design and Synthesis of this compound Analogues and Derivatives

The derivatization of the this compound core is crucial for structure-activity relationship (SAR) studies. The four hydroxyl groups offer multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. Common derivatization strategies include O-alkylation, acylation, and the introduction of various substituents onto the aromatic rings.

The synthesis of derivatives often begins with the protection of some hydroxyl groups to achieve regioselectivity, followed by modification of the unprotected hydroxyls. For example, in the synthesis of derivatives of the related 1,3,6,7-tetrahydroxyxanthone, selective benzylation of certain hydroxyl groups was performed before further modification. sci-hub.box

Table 2: Synthetic Strategies for this compound Derivatization

| Reaction Type | Reagents and Conditions | Purpose |

|---|---|---|

| O-Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide, brominated alkanes), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone) | Introduce alkyl or substituted alkyl chains to modulate lipophilicity and binding interactions. sci-hub.box |

| O-Acylation | Acyl chlorides or Anhydrides, Base (e.g., Pyridine, Triethylamine) | Introduce ester functionalities. |

| Carbamoylation | Isocyanates, Triethylamine, Acetonitrile | Introduce carbamate (B1207046) groups. sci-hub.box |

| Click Chemistry | Propargyl bromide (for alkyne handle), then substituted benzyl azides, Cu(I) catalyst | Attach diverse heterocyclic moieties, such as 1,2,3-triazoles, to the xanthone core. nih.gov |

The design of these derivatives is often guided by the desire to improve biological activity. For instance, studies on 1,3,6,7-tetrahydroxyxanthone derivatives have shown that the presence of exposed hydroxyls at certain positions (C3 and C6) and the introduction of hydrophobic substituents at other positions can be beneficial for potency against specific biological targets. sci-hub.box Similarly, novel xanthone analogues have been synthesized by incorporating a polar 1,2,3-triazole ring, which can interact with biological targets through hydrogen bonding. nih.gov These examples highlight how synthetic modifications of the core tetrahydroxyxanthone structure are a key strategy in the development of new functional molecules.

Pharmacological and Biological Activities of 1,3,5,6 Tetrahydroxyxanthone

Anti-inflammatory Efficacy and Mechanisms of 1,3,5,6-Tetrahydroxyxanthone

The compound this compound has demonstrated significant anti-inflammatory properties through various mechanisms of action. Research indicates its ability to interfere with key processes in the inflammatory cascade, including the adhesion of monocytes to endothelial cells and the modulation of several pro-inflammatory mediators.

Inhibition of Monocyte Adhesion to Endothelial Cells

One of the initial steps in the development of inflammation, particularly in the context of atherosclerosis, is the adhesion of monocytes to the vascular endothelium. Studies have investigated the effect of this compound on this process. In an experimental model where endothelial cells were treated with oxidized low-density lipoprotein (ox-LDL) to induce an inflammatory response, this compound was shown to significantly inhibit the increased adhesion of monocytes to these endothelial cells. nih.gov This effect was observed at concentrations of 1, 3, or 10 micromol/L, suggesting a dose-dependent inhibitory action on this crucial inflammatory event. nih.gov

Modulation of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by modulating the levels and expression of various pro-inflammatory molecules that play a central role in initiating and sustaining inflammatory responses.

In studies involving endothelial cells stimulated with ox-LDL, this compound demonstrated the ability to attenuate the release of several inflammatory markers. nih.gov Treatment with the compound at concentrations of 1, 3, or 10 micromol/L significantly reduced the induced levels of Lactate Dehydrogenase (LDH), a marker of cell damage, and Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine responsible for recruiting monocytes to sites of inflammation. nih.gov Furthermore, the compound also attenuated the increased levels of Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase that is implicated in endothelial dysfunction. nih.gov

Table 1: Effect of this compound on ox-LDL-Induced Inflammatory Markers

| Marker | Concentration (µmol/L) | Outcome |

|---|---|---|

| Monocyte Adhesion | 1, 3, 10 | Significant Inhibition nih.gov |

| LDH | 1, 3, 10 | Significant Attenuation nih.gov |

| MCP-1 | 1, 3, 10 | Significant Attenuation nih.gov |

| ADMA | 1, 3, 10 | Significant Attenuation nih.gov |

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. The efficacy of this compound in reducing TNF-α has been noted in multiple studies. In endothelial cells stimulated by ox-LDL, the compound significantly attenuated the increased levels of TNF-α at concentrations of 3 or 10 micromol/L. nih.gov Additionally, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was found to reduce the mRNA expression of TNF-α, indicating that it can mitigate the synthesis of this cytokine at the transcriptional level. mdpi.com

Table 2: Effect of this compound on TNF-α Production

| Cell Type | Stimulant | Concentration | Effect on TNF-α |

|---|---|---|---|

| Endothelial Cells | ox-LDL | 3, 10 µmol/L | Attenuation of protein level nih.gov |

| RAW 264.7 Macrophages | LPS | 10 µM | Reduction of mRNA expression mdpi.com |

Prostaglandin E2 (PGE2) is a principal mediator of inflammation. While direct inhibition of PGE2 release by this compound has not been explicitly detailed, its mechanism of action strongly suggests such an effect. Research has shown that this compound reduces the mRNA expression of cyclooxygenase 2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. mdpi.com The COX-2 enzyme is critical for the synthesis of prostaglandins, including PGE2, during inflammation. By suppressing the expression of COX-2, this compound effectively inhibits a key upstream step in the production pathway of PGE2, thereby implying an inhibitory effect on its release.

Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) are other crucial pro-inflammatory cytokines. The anti-inflammatory activity of this compound extends to these mediators. In studies using LPS-stimulated RAW 264.7 macrophages, the compound was shown to reduce the mRNA expression of both IL-1β and IL-6. mdpi.com This suggests that this compound can interfere with the signaling pathways that lead to the transcription of these key cytokine genes, further contributing to its broad anti-inflammatory profile. mdpi.com

Table 3: Effect of this compound on IL-1β and IL-6 Expression in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Concentration | Outcome |

|---|---|---|

| Interleukin-1β (IL-1β) | 10 µM | Reduction of mRNA expression mdpi.com |

| Interleukin-6 (IL-6) | 10 µM | Reduction of mRNA expression mdpi.com |

Based on a comprehensive review of available scientific literature, a detailed article on the specific pharmacological and biological activities of this compound, as per the requested outline, cannot be generated at this time.

The search for research findings specific to the this compound isomer did not yield published studies that fall within the scope of the provided subsections:

Regulation of Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression: There is currently no available data detailing the effects of this compound on NO production or iNOS expression.

Modulation of Dimethylarginine Dimethylaminohydrolase (DDAH) Activity: The scientific literature lacks studies investigating the interaction between this compound and the DDAH enzyme.

Cyclooxygenase (COX-1 and COX-2) Inhibitory Effects: While other isomers of tetrahydroxyxanthone have been evaluated for COX inhibition, specific data on the inhibitory effects of the 1,3,5,6- isomer on COX-1 and COX-2 is not present in the available research.

Inhibition of NF-κβ-Dependent Transcription: There is no specific information available regarding the ability of this compound to inhibit NF-κβ-dependent transcription.

Cytotoxicity Against T-cell Leukemia Cell Lines (e.g., MT-4): Research on the cytotoxic potential of this compound against the MT-4 T-cell leukemia cell line or other similar cell lines has not been identified.

Evaluation Against Hepatic Carcinoma Cell Lines (e.g., HepG2): Studies detailing the cytotoxic effects of this compound against the HepG2 hepatic carcinoma cell line are not available, although research does exist for other tetrahydroxyxanthone isomers.

While the parent compound this compound has been identified in natural sources such as Hypericum sampsonii nih.gov, and a glycoside derivative has been isolated and studied for anti-aging properties nih.gov, the specific bioactivity data required to populate the requested article outline is not available in the current body of scientific literature.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the article cannot be written until further research on this compound is conducted and published.

Anticancer and Cytotoxic Potential

Investigations in Other Human Cancer Cell Lines

The cytotoxic and antiproliferative effects of xanthone (B1684191) derivatives have been a subject of extensive research. Studies have evaluated various hydroxylated xanthones against a range of human cancer cell lines. For instance, compounds like 1,3,6,8-tetrahydroxyxanthone and 1,3,6,7-tetrahydroxyxanthone have been assessed for their anticancer activity against the human liver carcinoma cell line (HepG2) pandawainstitute.com. Other research has focused on different derivatives and their effects on cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5) nih.gov.

However, based on a review of the available scientific literature, specific studies detailing the cytotoxic or antiproliferative activity of this compound against other human cancer cell lines such as lung (A549), breast (MCF-7), or liver (HepG2) are not prominently documented. The main focus of in-vitro and in-vivo research for this particular xanthone isomer has been on its other biological activities.

Antioxidant and Free Radical Scavenging Activities

Quantification of Electron-Transfer Potential (e.g., Ferric-Reducing Antioxidant Power)

The antioxidant capacity of a compound is often evaluated by its ability to donate an electron to neutralize free radicals. The Ferric-Reducing Antioxidant Power (FRAP) assay is a common laboratory method used to quantify this electron-transfer potential sigmaaldrich.comresearchgate.net. This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its blue-colored ferrous (Fe²⁺) form by an antioxidant nih.govphcogres.com. The intensity of the color change is proportional to the antioxidant's reducing power sigmaaldrich.com.

While the antioxidant properties of this compound have been investigated through its effects on biological markers of oxidative stress, specific quantitative values from electron-transfer potential assays like the FRAP assay are not extensively reported in the available literature.

Mechanisms of Oxidative Stress Mitigation

This compound demonstrates significant antioxidant activity by mitigating the damage caused by oxidative stress. One of the key mechanisms of this damage is lipid peroxidation, a chain reaction where free radicals attack lipids, leading to cellular injury nih.govwikipedia.orgmdpi.com.

Research has shown that this compound (THX) confers renal protective effects by directly counteracting oxidative stress. In studies involving spontaneously hypertensive rats (SHR), which exhibit increased oxidative stress, treatment with THX led to a notable reduction in the content of lipid hydroperoxides (LOOH), which are primary indicators of lipid peroxidation nih.govoup.com. Concurrently, THX treatment increased the levels of nitrite (B80452) in kidney homogenates and plasma nih.govoup.com. Nitrite is a precursor to nitric oxide, a molecule crucial for vascular health and which can also play a role in modulating oxidative stress. These findings suggest that this compound helps protect tissues by inhibiting lipid peroxidation and modulating the nitric oxide pathway.

| Biomarker | Effect of THX Treatment | Biological Significance |

|---|---|---|

| Lipid Hydroperoxides (LOOH) | Reduced | Indicates inhibition of lipid peroxidation and protection against cellular membrane damage. nih.govoup.com |

| Nitrite Levels | Increased | Suggests modulation of the nitric oxide pathway, contributing to renal protection. nih.govoup.com |

Diuretic, Renal Protective, and Antiurolithic Actions

Effects on Urinary Volume and Electrolyte Excretion (Na+, K+, Ca2+)

This compound has been identified as a potent natural diuretic agent. Studies conducted on both normotensive (NTR) and spontaneously hypertensive rats (SHR) demonstrated that oral administration of this compound significantly increases urine volume over a 24-hour period nih.govresearchgate.net.

The diuretic effect is also accompanied by significant changes in the urinary excretion of electrolytes, a property known as saluresis. Treatment with this compound leads to a marked increase in the urinary excretion of sodium (Na⁺) and potassium (K⁺) ions nih.govresearchgate.net. In addition to its diuretic and saluretic effects, the compound exhibits a notable calcium-sparing effect. This is characterized by a reduction in the concentration of calcium (Ca²⁺) in the urine, which is a beneficial property for preventing the formation of certain types of kidney stones nih.govoup.com.

| Parameter | Observed Effect | Reference |

|---|---|---|

| Urinary Volume | Significantly augmented | nih.govoup.com |

| Urinary Sodium (Na⁺) Excretion | Increased | nih.govresearchgate.net |

| Urinary Potassium (K⁺) Excretion | Increased | nih.govresearchgate.net |

| Urinary Calcium (Ca²⁺) Excretion | Reduced (Ca²⁺-sparing effect) | nih.govoup.com |

Attenuation of Monohydrate Crystal Formation

The antiurolithic properties of this compound are further supported by its ability to inhibit the formation of urinary crystals, which are the primary components of kidney stones (urolithiasis) nih.govresearchgate.net. Specifically, studies have shown that treatment with this xanthone leads to a decrease in the quantity of monohydrate crystals in the urine of both normotensive and hypertensive rats nih.govoup.com. The formation and aggregation of calcium oxalate (B1200264) monohydrate crystals is a critical step in the development of the most common type of kidney stones. By attenuating the formation of these crystals, this compound demonstrates a clear antiurolithic action, highlighting its potential as a natural agent for the prevention of urolithiasis nih.govoup.com.

Modulation of Renal Oxidative Stress Markers and Antioxidant Enzymes

Research into the effects of this compound (THX) has revealed its potential to modulate markers of oxidative stress and antioxidant enzyme activities within the kidneys, particularly in the context of hypertension. Studies utilizing spontaneously hypertensive rats (SHR) as a model have provided insights into these mechanisms. In this model, hypertension is associated with a state of renal oxidative stress, characterized by decreased activities of several key antioxidant enzymes and increased levels of oxidative damage markers. nih.gov The administration of this compound has been shown to counteract some of these pathological changes, indicating a renal protective effect. nih.govmdpi.com

Lipid Hydroperoxide (LOOH) Levels

Lipid hydroperoxides are primary products of lipid peroxidation and serve as key indicators of oxidative damage to cellular membranes. In a hypertensive rat model, the generation of these molecules in kidney tissue was found to be significantly increased compared to normotensive controls. nih.gov Treatment with this compound was shown to effectively reduce the content of lipid hydroperoxides in the kidney homogenates of these hypertensive rats, suggesting a protective effect against oxidative membrane damage. nih.gov

| Biomarker | Condition | Effect of this compound | Reference |

|---|---|---|---|

| Lipid Hydroperoxide (LOOH) | Hypertensive Rat Model (SHR) | Reduced Levels | nih.gov |

Nitrite Levels

Nitrite is a stable metabolite of nitric oxide (NO), a critical molecule in regulating vascular tone and renal function. Changes in nitrite levels can reflect the bioavailability of NO. In kidney homogenates from spontaneously hypertensive rats, treatment with this compound led to an increase in nitrite levels. nih.gov This suggests that the compound may enhance the bioavailability of nitric oxide within the kidney, contributing to its renal protective properties. nih.govmdpi.com

| Biomarker | Condition | Effect of this compound | Reference |

|---|---|---|---|

| Nitrite | Hypertensive Rat Model (SHR) | Increased Levels | nih.gov |

Superoxide (B77818) Dismutase (SOD) Activity

Superoxide dismutase is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules, hydrogen peroxide and oxygen. nih.gov A study on spontaneously hypertensive rats (SHR) found that the activity of SOD in kidney homogenates was decreased, indicating a compromised antioxidant defense system in this hypertensive state. nih.gov

| Enzyme | Condition | Observed Activity (without THX) | Modulation by this compound | Reference |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Hypertensive Rat Model (SHR) | Decreased | Specific data not available in the cited abstract. | nih.gov |

Glutathione (B108866) S-Transferase (GST) Activity

Glutathione S-Transferase is a family of enzymes involved in the detoxification of various harmful compounds by conjugating them with glutathione. nih.gov In the kidneys of spontaneously hypertensive rats, the activity of GST was observed to be diminished, which points to a reduced capacity for detoxification and antioxidant defense. nih.gov

| Enzyme | Condition | Observed Activity (without THX) | Modulation by this compound | Reference |

|---|---|---|---|---|

| Glutathione S-Transferase (GST) | Hypertensive Rat Model (SHR) | Decreased | Specific data not available in the cited abstract. | nih.gov |

Myeloperoxidase (MPO) Activity

Myeloperoxidase is an enzyme predominantly found in neutrophils and is involved in the generation of reactive oxygen species, contributing to inflammation and oxidative stress. Research identified decreased MPO activity in the kidney homogenates of the spontaneously hypertensive rat group. nih.gov

| Enzyme | Condition | Observed Activity (without THX) | Modulation by this compound | Reference |

|---|---|---|---|---|

| Myeloperoxidase (MPO) | Hypertensive Rat Model (SHR) | Decreased | Specific data not available in the cited abstract. | nih.gov |

Catalase Activity

Catalase is a key antioxidant enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen, protecting cells from oxidative damage. nih.gov In contrast to other antioxidant enzymes, the catalase activity in the kidneys of spontaneously hypertensive rats was found to be significantly increased, which may represent a compensatory response to elevated oxidative stress. nih.gov

| Enzyme | Condition | Observed Activity (without THX) | Modulation by this compound | Reference |

|---|---|---|---|---|

| Catalase | Hypertensive Rat Model (SHR) | Increased | Specific data not available in the cited abstract. | nih.gov |

Antiplatelet Aggregation Properties

Hepatoprotective Effects

Protection Against Tacrine-Induced Cytotoxicity

Detailed studies specifically investigating the protective effects of this compound against tacrine-induced cytotoxicity are limited. Tacrine, a cholinesterase inhibitor previously used in the treatment of Alzheimer's disease, is known for its potential to cause liver damage. While the hepatoprotective potential of various natural compounds is an active area of research, specific data on the efficacy and mechanisms of this compound in mitigating tacrine-induced liver cell damage have not been extensively reported.

Enzyme Inhibitory Activities

This compound has demonstrated inhibitory effects against several key enzymes, suggesting its potential role in managing various physiological and pathological conditions.

Angiotensin-I-Converting-Enzyme (ACE) Inhibition

Research has identified this compound as a competitive inhibitor of Angiotensin-I-Converting-Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. As a competitive inhibitor, this compound binds to the active site of the ACE enzyme, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This mechanism is a cornerstone of many antihypertensive therapies. The inhibitory activity of this xanthone highlights its potential as a natural compound for the management of hypertension.

Alpha-Glucosidase Inhibition

The inhibitory activity of this compound against alpha-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption, is an area of interest. However, specific inhibitory concentrations (IC50) and detailed kinetic data for this particular compound are not well-documented in the available scientific literature. While other xanthones have been studied for their alpha-glucosidase inhibitory potential, dedicated research on this compound is required to fully characterize its effects.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders. Investigations into the tyrosinase inhibitory activity of xanthones have been conducted; however, specific data, including IC50 values, for this compound are not extensively available. Further research is needed to determine the efficacy and mechanism of tyrosinase inhibition by this specific compound.

Collagenase Inhibition

Collagenase is an enzyme that breaks down collagen, a key structural protein in the skin's connective tissue. The degradation of collagen is a significant factor in the aging process, leading to the loss of skin firmness and the formation of wrinkles.

In a study investigating the anti-skin aging properties of xanthones, a glycoside derivative, this compound-C-4-β-d-glucopyranoside, was isolated and evaluated for its inhibitory effect on collagenase. The compound demonstrated a moderate anti-collagenase property. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 419.10 µg/mL. nih.gov This activity was compared against phenanthroline, which served as the standard inhibitor in the assay. nih.gov

Elastase Inhibition

Elastase is responsible for the breakdown of elastin (B1584352), a protein that provides elasticity and resilience to the skin and other tissues. The inhibition of elastase is a key strategy in preventing the loss of skin elasticity associated with aging.

Research on this compound-C-4-β-d-glucopyranoside revealed its potent inhibitory activity against elastase. nih.gov The compound exhibited a remarkable anti-elastase effect, with an IC50 value of 1.06 µg/mL. nih.gov This strong inhibitory action suggests its potential to protect elastin fibers from degradation.

Hyaluronidase (B3051955) Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a glycosaminoglycan that is crucial for maintaining skin hydration, lubrication, and volume. By inhibiting hyaluronidase, it is possible to preserve the skin's moisture content and turgor.

The study on this compound-C-4-β-d-glucopyranoside also assessed its effect on hyaluronidase activity. The compound was found to have a remarkable inhibitory effect on the enzyme, with an IC50 value of 1.65 µg/mL. nih.gov This indicates a strong potential to prevent the breakdown of hyaluronic acid in the skin.

Inhibitory Activity of this compound-C-4-β-d-glucopyranoside on Skin-Related Enzymes

| Enzyme | IC50 Value (µg/mL) | Potency |

| Collagenase | 419.10 | Moderate |

| Elastase | 1.06 | Remarkable |

| Hyaluronidase | 1.65 | Remarkable |

Na/K-ATPase Inhibition and Functional Modulation

Na/K-ATPase, also known as the sodium-potassium pump, is a transmembrane protein essential for maintaining ionic gradients across the cell membrane, which is critical for various cellular functions, including nerve signaling and nutrient transport. While various xanthone isomers have been investigated for their effects on this enzyme, specific research findings detailing the inhibitory activity or functional modulation of Na/K-ATPase by this compound were not found in the reviewed scientific literature.

Structure Activity Relationship Sar and Computational Studies of 1,3,5,6 Tetrahydroxyxanthone

Correlating Hydroxylation Patterns and Substituent Effects with Biological Activity

The nature, position, and number of substituents on the xanthone (B1684191) scaffold are determinant factors for its biological profile. Variations in these features can significantly modulate the compound's efficacy and mechanism of action.

The position of hydroxyl (-OH) groups on the xanthone core is a critical determinant of biological activity. Studies on various polyhydroxylated xanthones reveal that specific hydroxylation patterns are essential for activities such as enzyme inhibition and cytotoxicity.

The antioxidant potential, measured by electron-transfer (ET) capability, is strongly related to the number and distribution of phenolic hydroxyl groups. nih.gov For instance, 1,3,5,6-tetrahydroxyxanthone demonstrates a higher Trolox-equivalent antioxidant capacity (TEAC) value than 1,5,6-trihydroxyxanthone, indicating that the additional hydroxyl group at the C-3 position enhances its antioxidant power. nih.gov Similarly, the presence of a hydroxyl group at the C-3 position has been found to increase the inhibitory effect of xanthones on xanthine (B1682287) oxidase. nih.gov

In the context of anticancer activity, the hydroxylation pattern is equally significant. While specific data for the 1,3,5,6-isomer is limited, studies on related tetrahydroxyxanthones show that isomers exhibit markedly different potencies. For example, 1,3,6,8-tetrahydroxyxanthone shows stronger anticancer activity against the HepG2 liver cancer cell line than the 1,3,6,7-tetrahydroxyxanthone isomer, suggesting that the placement of a hydroxyl group at C-8 is more favorable for this specific activity than at C-7. This highlights that subtle changes in the hydroxyl group arrangement can lead to significant differences in biological outcomes.

Table 1: Comparison of Antioxidant Activity in Selected Hydroxyxanthones

| Compound Name | Hydroxyl Positions | TEAC Value* |

| This compound | 1, 3, 5, 6 | 0.6688 |

| 1,3,6,7-Tetrahydroxyxanthone (Norathyriol) | 1, 3, 6, 7 | 0.9481 |

| 1,3,5,8-Tetrahydroxyxanthone (B1670239) | 1, 3, 5, 8 | 0.8264 |

| 1,5,6-Trihydroxyxanthone | 1, 5, 6 | 0.4941 |

| 1,6,7-Trihydroxyxanthone | 1, 6, 7 | 0.5841 |

*Data sourced from a study on the electron-transfer potential of xanthones. nih.gov A higher TEAC value indicates greater antioxidant capacity.

The addition of prenyl (a five-carbon isoprenoid) or glycosyl (sugar) moieties to the xanthone skeleton can substantially alter its pharmacological properties.

Prenylation , the attachment of a prenyl group, often enhances biological activity. researchgate.net This modification increases the lipophilicity of the molecule, which can improve its affinity for biological membranes and protein targets. scilit.com For example, prenylated xanthones have shown potent inhibitory activity against bacterial neuraminidase, with the specific nature and position of the prenyl or a related geranyl group significantly affecting potency. nih.gov While specific studies on prenylated this compound are scarce, the general principle suggests that prenylation could modulate its activity profile.

Glycosylation , the attachment of a sugar residue, generally has a slight decreasing effect on the electron-transfer potential of xanthones. nih.gov However, this modification can improve the solubility and bioavailability of the compound. nih.gov For instance, the glycosylation of xanthones has been shown in some cases to boost certain biological activities. nih.gov The effect of a glycosyl substitution is dependent on its position and the nature of the sugar moiety.

Methylation, the addition of a methyl group (-CH3) to a hydroxyl group to form a methoxy (B1213986) group (-OCH3), significantly impacts the activity of xanthones. This modification reduces the number of available phenolic hydroxyl groups, which are often crucial for antioxidant activity by donating a hydrogen atom or electron.

Studies have consistently shown that methylation decreases the electron-transfer potential of xanthones. nih.gov For example, a comparison between 1,3,5,8-tetrahydroxyxanthone (TEAC = 0.8264) and its methylated analog bellidifolin (B1667919) (1,5,8-trihydroxy-3-methoxyxanthone, TEAC = 0.4626) clearly demonstrates this effect. nih.gov In terms of cytotoxic activity against colorectal cancer cells, monomethylated xanthones showed reduced effects compared to their unmethylated parent compounds, while dimethylation almost completely abolished the activity. mdpi.com This suggests that the free hydroxyl groups are essential for these particular biological actions.

The antioxidant capacity of xanthones, measured by their electron-transfer (ET) potential, is profoundly influenced by the presence of specific dihydroxy patterns, namely hydroquinone (B1673460) and catechol moieties. nih.gov

A hydroquinone moiety refers to a benzene (B151609) ring with two hydroxyl groups at positions 1 and 4 (para). In the context of the xanthone scaffold, the 5,8-dihydroxy pattern is considered a hydroquinone moiety. This structural feature is known to have a high antioxidant capacity and can be readily oxidized, making it a potent electron donor. nih.govscilit.com The presence of a hydroquinone-like arrangement significantly enhances the ET potential of a xanthone. nih.gov

A catechol moiety consists of a benzene ring with two adjacent hydroxyl groups (ortho). On the xanthone nucleus, this corresponds to patterns like 5,6-dihydroxy, 6,7-dihydroxy, and 7,8-dihydroxy. Phenolic compounds containing a catechol structure are highly effective in electron transfer reactions due to their stability and electron-donating capabilities. researchgate.net The oxidation of catechols and hydroquinones is a key mechanism behind their antioxidant and, in some contexts, pro-oxidant activities. ualberta.canih.govnih.gov The ET potential of xanthones is largely dominated by the presence of these hydroquinone or catechol moieties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models allow for the prediction of the activity of new, untested compounds, thereby guiding the design of more potent molecules. nih.govyu.edu.jo

For xanthone derivatives, QSAR models have been successfully developed for various biological activities, including anticancer, nih.gov monoamine oxidase (MAO) inhibition, yu.edu.jonih.gov and α-glucosidase inhibition. tandfonline.comtandfonline.com These studies typically involve calculating a range of molecular descriptors that quantify physicochemical properties such as electronic, steric, and hydrophobic features.

A 3D-QSAR study on xanthones as xanthine oxidase inhibitors employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models provided contour maps that visualize the regions around the xanthone molecule where steric, electrostatic, and hydrophobic properties are favorable or unfavorable for activity. Such analyses offer valuable insights into the structural requirements for designing more effective inhibitors. nih.gov While a specific QSAR model for this compound was not detailed in the reviewed literature, the established methodologies are fully applicable to this compound and its derivatives.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This technique provides insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, helping to elucidate the mechanism of action at a molecular level. nih.govmdpi.com

Docking studies have been instrumental in understanding the anticancer activity of xanthone derivatives. For example, a study on chloro-substituted hydroxyxanthones investigated their interaction with the protein tyrosine kinase receptor. The simulation identified key binding interactions with amino acid residues like Asp810 and Cys809, and the calculated binding energy correlated with the observed anticancer activity. ichem.md

Similarly, other studies have used docking to explore the interactions of hydroxyxanthones with targets like the methicillin-resistant Staphylococcus aureus (MRSA) protein aip.org and DNA topoisomerase IIα. nih.gov In these simulations, the hydroxyl groups of the xanthone core are frequently identified as forming crucial hydrogen bonds with the amino acid residues in the protein's active site, anchoring the molecule and contributing to its inhibitory effect. These computational investigations are vital for rational drug design, allowing for the in-silico screening of compounds and the optimization of lead structures. mdpi.com

Ligand-Protein Interactions (e.g., Topoisomerase IIα, c-KIT Protein Kinases, Telomerase, COX-2, CDK2)

Computational docking studies are instrumental in predicting the binding modes and affinities of ligands like this compound with protein targets. While direct and specific molecular docking research on this compound is limited in the available literature for the targets listed, studies on its isomers provide valuable predictive insights into its potential interactions.

Topoisomerase IIα and c-KIT Protein Kinases

Research on the anticancer properties of various hydroxyxanthones has involved molecular docking studies against key cancer-related proteins such as Topoisomerase IIα and c-KIT protein kinases. pandawainstitute.com Although specific interaction data for this compound is not detailed, a study on the isomeric compound, 1,3,6,8-Tetrahydroxyxanthone , revealed its potential to bind effectively to the active sites of these protein receptors. pandawainstitute.com This binding is facilitated through the formation of hydrogen bonds with crucial amino acid residues and nitrogen bases within the receptor's active site. pandawainstitute.com For instance, 1,3,6,8-Tetrahydroxyxanthone was found to interact with key residues such as Glu640, Cys673, Gln767, Met769, Asp810, and Asp831, as well as with adenine (B156593) and guanine (B1146940) bases in the case of Topoisomerase IIα. pandawainstitute.com Given the structural similarity, it is plausible that this compound could engage in similar interactions, utilizing its hydroxyl groups to form hydrogen bonds within the binding pockets of these proteins.

Telomerase

Telomerase is a critical enzyme in cancer cell proliferation, making it a significant target for anticancer drug development. wikipedia.org However, specific studies detailing the ligand-protein interactions between this compound and telomerase are not presently available in the reviewed scientific literature.

Cyclooxygenase-2 (COX-2)

Molecular simulation studies have been employed to screen xanthone derivatives as selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. amegroups.cn A computational study analyzed the interaction of several tetrahydroxyxanthones with COX enzymes. Notably, the isomer 1,3,6,7-Tetrahydroxyxanthone demonstrated high inhibitory potential for both COX-1 and COX-2. amegroups.cn Another study focusing on mangiferin, which is a glucoside of 1,3,6,7-tetrahydroxyxanthone, also showed a strong binding affinity towards COX-2 in docking simulations. nih.gov These findings suggest that the tetrahydroxyxanthone scaffold is a promising framework for COX inhibition. Compound F (a derivative mentioned in one study) was noted to form a strong hydrogen bond with Ser516 in the active site of human COX-2, leading to a stable complex. amegroups.cn

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. nih.gov Currently, specific computational studies or documented ligand-protein interactions between this compound and CDK2 have not been reported in the available research.

Binding Energy Analysis

Binding energy is a key metric derived from computational studies that quantifies the strength of the interaction between a ligand and its protein target; a lower (more negative) binding energy typically indicates a more stable and potent interaction.

While specific binding energy calculations for this compound with the aforementioned proteins are not available, data from its isomers can provide an estimate of its potential affinity. In a molecular docking study against Topoisomerase IIα and c-KIT protein kinases, 1,3,6,8-Tetrahydroxyxanthone yielded strong binding energies ranging from -25.48 to -30.42 kJ/mol. pandawainstitute.com Similarly, docking analyses of other xanthone derivatives against tyrosine kinase receptors have shown cDOCKER interaction energies as low as -31.06 kcal/mol. ichem.md

In a different context, molecular docking of major phenolics produced in hairy root cultures of Hypericum perforatum, which are known to produce this compound, was performed against various enzymes. techscience.com For example, the prenylated xanthone γ-mangostin showed favorable binding energies with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as detailed in the table below. techscience.com Although these are different targets, the data illustrates the strong binding potential inherent to the xanthone chemical class.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 1,3,6,8-Tetrahydroxyxanthone | Topoisomerase IIα | -25.48 to -30.42 (kJ/mol) | Adenine12, Guanine13 |

| 1,3,6,8-Tetrahydroxyxanthone | c-KIT Protein Kinase | -25.48 to -30.42 (kJ/mol) | Glu640, Cys673, Gln767, Met769, Asp810, Asp831 |

| 1,3,6,7-Tetrahydroxyxanthone | COX-2 | Data Not Specified | Ser516 (noted for a similar compound) |

| γ-Mangostin | Acetylcholinesterase (AChE) | -10.01 | Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330, Tyr334 |

| γ-Mangostin | Butyrylcholinesterase (BChE) | -10.08 | Trp82, Leu286, Phe329, Tyr332, His438 |

These findings collectively suggest that the tetrahydroxyxanthone scaffold, including this compound, possesses structural features conducive to forming stable, high-affinity interactions with the active sites of various biologically important proteins. The precise binding energy and interaction profile are, however, highly dependent on the specific arrangement of the hydroxyl groups and the topology of the target protein's binding site.

Derivatives and Analogues of 1,3,5,6 Tetrahydroxyxanthone: Occurrence and Research

Naturally Occurring Derivatives

Nature has produced a rich diversity of 1,3,5,6-tetrahydroxyxanthone derivatives through various biosynthetic pathways. These modifications often involve glycosylation, prenylation, and dimerization, leading to compounds with unique chemical properties and biological activities.

Glycosylation, the enzymatic attachment of sugars to a molecule, is a common modification of xanthones, leading to the formation of xanthone (B1684191) glycosides. These can be categorized as C-glucosides or O-glucosides, depending on the atom through which the sugar moiety is attached to the xanthone core.

A notable example is This compound-C-4-β-D-glucopyranoside , a novel xanthone glycoside isolated from the methanolic extract of Mangifera indica (mango) leaves. nih.gov The structure of this compound was elucidated using 1D and 2D-NMR spectroscopy. nih.gov Research into its biological activity has revealed potential anti-aging properties for the skin. Specifically, in vitro studies demonstrated its ability to inhibit collagenase, elastase, hyaluronidase (B3051955), and tyrosinase, all of which are enzymes implicated in the aging process of the skin. nih.gov

Another related naturally occurring glycosylated xanthone is 3,5,6,8-tetrahydroxyxanthone-1-C-β-d-glucoside , which was isolated from Swertia mussotii. This compound has demonstrated significant antioxidant activity. researchgate.net Generally, it has been observed that glycosylated xanthones tend to exhibit higher activity levels compared to their non-glycosylated counterparts. researchgate.net

| Compound Name | Natural Source(s) | Key Research Finding(s) |

| This compound-C-4-β-D-glucopyranoside | Mangifera indica | Exhibits anti-collagenase, anti-elastase, anti-hyaluronidase, and anti-tyrosinase activities, suggesting anti-skin aging potential. nih.gov |

| 3,5,6,8-Tetrahydroxyxanthone-1-C-β-d-glucoside | Swertia mussotii | Possesses excellent antioxidant activity. researchgate.net |

Prenylation involves the attachment of a prenyl group, typically a 3,3-dimethylallyl group, to the xanthone nucleus. This modification is known to enhance the lipophilicity of the molecule and can significantly impact its biological activity.

Research into the enzymatic prenylation of tetrahydroxyxanthones has provided insights into the biosynthesis of these derivatives. Studies on aromatic prenyltransferases (aPTs) from Hypericum species have shown that these enzymes can catalyze the prenylation of the closely related isomer, 1,3,6,7-tetrahydroxyxanthone. nih.gov These enzymes, such as HsPT8px and HsPTpat from Hypericum sampsonii, have been shown to catalyze the sequential addition of two prenyl groups to the C-8 position of 1,3,6,7-tetrahydroxyxanthone, resulting in the formation of a gem-diprenylated product known as patulone. nih.gov

An example of a naturally occurring prenylated derivative is 1,3,5,6-tetrahydroxy-8-prenyl xanthone , which has been reported in Garcinia xanthochymus. nih.gov The introduction of prenyl groups is often associated with enhanced antitumor and antimicrobial activities. nih.gov For instance, certain C-prenylated xanthone derivatives have demonstrated moderate growth inhibitory activity against human breast adenocarcinoma (MCF-7) cells. nih.gov

| Compound Name | Natural Source(s) | Key Research Finding(s) |

| 1,3,5,6-Tetrahydroxy-8-prenyl xanthone | Garcinia xanthochymus | Identified as a naturally occurring prenylated derivative. nih.gov |

| Patulone (gem-diprenylated 1,3,6,7-tetrahydroxyxanthone) | Hypericum species (biosynthesized) | Formed through the sequential enzymatic prenylation of 1,3,6,7-tetrahydroxyxanthone. nih.gov |

Dimeric xanthones are complex molecules formed by the joining of two xanthone monomers. These structures are found in various plants, fungi, and lichens and often exhibit unique and potent biological activities. nih.gov

A recently discovered example is 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one) , a novel polyoxygenated dimer-type xanthone isolated from the stem bark of Garcinia porrecta. nih.gov Its structure was determined through spectroscopic analysis. This compound represents the first report of this type of polyoxygenated dimer-type xanthone in the Garcinia genus. nih.gov

The structural complexity of dimeric xanthones can present challenges in their isolation and structural elucidation. nih.gov They can possess numerous stereochemical centers and various types of linkages between the monomeric units. nih.gov Fungi are also a source of complex xanthones, including dimeric structures. For instance, five new dimeric xanthones were isolated from the mangrove-derived fungus Aspergillus versicolor, and these compounds were evaluated for their cytotoxic activity against several human cell lines. nih.gov

| Compound Name | Natural Source(s) | Key Research Finding(s) |

| 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one) | Garcinia porrecta | A novel polyoxygenated dimer-type xanthone. nih.gov |

| Various dimeric xanthones | Aspergillus versicolor (marine-derived fungus) | Exhibited cytotoxic activity against various human cancer cell lines. nih.gov |

Synthetically Modified Analogues and Their Pharmacological Evaluation

The xanthone scaffold is considered a privileged structure in medicinal chemistry, and numerous synthetic analogues have been developed to explore and enhance its pharmacological properties. These modifications often aim to improve potency, selectivity, and pharmacokinetic profiles.

A variety of synthetic strategies have been employed to create novel xanthone derivatives with a range of biological activities. For example, a series of xanthone derivatives were synthesized and evaluated for their potential as anti-cancer agents. nih.gov In this study, compounds 17 and 31 showed 2- to 7-fold stronger inhibitory activity than adriamycin against most of the tested cancer cell lines. nih.gov Their potent anti-cancer activity was suggested to stem from their DNA mono-alkylation or cross-linking properties. nih.gov

Other synthetic efforts have focused on developing xanthone derivatives as broad-spectrum antimicrobials. A series of xanthone derivatives were developed, with compound XT17 demonstrating strong broad-spectrum antibacterial activity, low hemolytic activity, and low cytotoxicity against mammalian cells. nih.gov The mechanism of action for XT17 was found to be multifaceted, involving the disruption of the bacterial cell wall and the inhibition of DNA synthesis. nih.gov

The introduction of different functional groups and side chains can significantly influence the pharmacological profile of xanthone analogues. For instance, the length of a spacer connecting a cationic group to the xanthone scaffold was found to be a critical factor for antibacterial activity. nih.gov An appropriate spacer length (n=3, 4, or 6) was conducive to enhancing the antibacterial properties of the derivatives. nih.gov

| Synthetic Analogue/Derivative Class | Pharmacological Evaluation/Key Findings |

| Methyloxiranylmethoxyxanthone analogues (e.g., compounds 17 and 31) | Exhibited potent cytotoxic activity against various cancer cell lines, stronger than adriamycin in some cases. Suspected mechanism involves DNA alkylation. nih.gov |

| Cationic xanthone derivatives (e.g., compound XT17) | Displayed strong broad-spectrum antibacterial activity with low toxicity to mammalian cells. Disrupts bacterial cell wall and inhibits DNA synthesis. nih.gov |

Advanced Methodologies in 1,3,5,6 Tetrahydroxyxanthone Research

Analytical and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,3,5,6-tetrahydroxyxanthone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Xanthone (B1684191) Derivative

| Atom No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

| 1 | 163.5 | - |

| 2 | 97.7 | 6.2 (s) |

| 3 | 164.7 | - |

| 4 | 93.5 | 6.3 (s) |

| 4a | 157.9 | - |

| 5 | 143.4 | - |

| 5a | 153.5 | - |

| 6 | 108.2 | 7.5 (s) |

| 7 | 151.6 | - |

| 8 | 102.5 | 6.9 (s) |

| 8a | 122.8 | - |

| 9 | 179.5 | - |

| 9a | 102.2 | - |

Note: This table represents typical chemical shifts for a xanthone scaffold and not the specific experimentally determined values for this compound.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly valuable.

HR-ESIMS can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₈O₆), the expected exact mass would be a key piece of data for its identification.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For polyhydroxyxanthones, common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). The specific fragmentation pattern of this compound would be unique and could be used to distinguish it from its isomers.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic structure and functional groups present in this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The xanthone chromophore exhibits characteristic absorption bands in the UV-Vis region. For a related compound, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), UV absorption bands were observed at λmax 322 and 262 nm, which are attributable to the conjugated system of the xanthone core. upm.edu.my The specific λmax values for this compound would be influenced by the position of the hydroxyl groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. This technique is excellent for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups (typically a broad band around 3400-3200 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and the conjugated carbonyl (C=O) group of the xanthone nucleus (around 1650-1600 cm⁻¹). For instance, the IR spectrum of a similar xanthone derivative showed absorption bands at νmax 3412 cm⁻¹ (hydroxyl) and 1755 cm⁻¹ (carbonyl). upm.edu.my

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MSn)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. When coupled with a Diode Array Detector (DAD), it allows for the acquisition of UV-Vis spectra for each separated peak, aiding in compound identification.

For the analysis of xanthones from natural sources like Garcinia species, reversed-phase HPLC methods are commonly employed. A typical setup would involve a C18 column and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. The DAD detector can be set to monitor specific wavelengths characteristic of xanthones to enhance selectivity.

Further coupling of HPLC to an Electrospray Ionization Mass Spectrometer (ESI-MSn) provides even more powerful analytical capabilities. ESI allows for the gentle ionization of the separated compounds, which can then be analyzed by the mass spectrometer to determine their molecular weights and fragmentation patterns, providing definitive identification of compounds like this compound in complex mixtures.

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MSMS)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns to achieve higher resolution, faster separations, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for the trace-level detection and quantification of compounds in complex matrices.

In the context of this compound research, UPLC-MS/MS can be used for the rapid and sensitive analysis of this compound in plant extracts or biological samples. The method would involve a rapid separation on a UPLC column followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive detection method allows for the accurate quantification of this compound even in the presence of interfering substances.

In vitro Biological Assay Platforms

To investigate the potential therapeutic applications of this compound, a variety of in vitro biological assays are employed. These assays provide valuable information on the compound's biological activities at the cellular and molecular level.

Research has demonstrated that this compound exhibits notable biological activities. It has shown strong cytotoxic effects against a T-cell leukemia cell line (MT-4) with an IC₅₀ of 9.05 μM. Furthermore, it has displayed significant antioxidant activity, with a 47.1% inhibition in a relevant assay.